molecular formula C6H4Br2N4 B598220 6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 1198475-31-8

6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine

Katalognummer: B598220
CAS-Nummer: 1198475-31-8
Molekulargewicht: 291.934
InChI-Schlüssel: RRSNBXYGYCPJBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C₆H₄Br₂N₄ and a molecular weight of 291.93 g/mol . This compound is characterized by the presence of bromine atoms at the 6 and 8 positions, a methyl group at the 2 position, and a fused triazolo-pyrazine ring system. It is typically used in laboratory settings for research purposes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine involves multiple steps, starting from commercially available reagents. One common method involves the bromination of a precursor triazolo-pyrazine compound. The reaction conditions typically include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazolo-pyrazines, while oxidation reactions can produce N-oxides .

Wissenschaftliche Forschungsanwendungen

6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazolo-pyrazine ring system. This interaction can modulate the activity of these targets, leading to the observed biological effects. The bromine atoms and the methyl group may also play a role in enhancing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is unique due to its specific substitution pattern and the presence of both bromine atoms and a methyl group.

Biologische Aktivität

6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine (CAS: 1198475-31-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and potential applications in pharmacology.

  • Molecular Formula : C6_6H4_4Br2_2N4_4
  • Molecular Weight : 291.93 g/mol
  • Purity : 95%

Biological Activity Overview

Research on this compound indicates several key biological activities:

Antimicrobial Activity

Several studies have highlighted the compound's antimicrobial properties. For instance:

  • In vitro studies demonstrated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .
  • The compound exhibited fungicidal activity against various fungi including Candida albicans and Aspergillus niger, suggesting its potential as an antifungal agent .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory effects:

  • In animal models of inflammation, the compound reduced paw edema significantly compared to control groups. This suggests a mechanism involving the inhibition of pro-inflammatory cytokines .
  • The compound's ability to modulate the activity of Toll-like receptors (TLRs), specifically TLR7 and TLR8, has been implicated in its anti-inflammatory effects .

Anticancer Properties

Emerging research indicates potential anticancer activity:

  • In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines such as HeLa and MCF-7 at concentrations of 10–50 µM. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression .
  • Preliminary studies suggest that it may inhibit tumor growth in xenograft models .

Structure-Activity Relationship (SAR)

The presence of bromine atoms at positions 6 and 8 appears crucial for enhancing biological activity. The methyl group at position 2 may also play a role in modulating the lipophilicity and bioavailability of the compound .

Case Studies

A notable case study involved the administration of this compound in a murine model to evaluate its efficacy against induced inflammation:

  • Objective : To assess the anti-inflammatory effects.
  • Method : Mice were treated with varying doses (10 mg/kg to 50 mg/kg) for seven days.
  • Results : A dose-dependent reduction in inflammatory markers was observed with significant results at the highest dosage (p < 0.01 compared to control) .

Eigenschaften

IUPAC Name

6,8-dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N4/c1-3-9-6-5(8)10-4(7)2-12(6)11-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSNBXYGYCPJBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(N=C(C2=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670665
Record name 6,8-Dibromo-2-methyl[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198475-31-8
Record name 6,8-Dibromo-2-methyl[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.